3-hydroxy-2-phenylquinazolin-4(3H)-one

Description

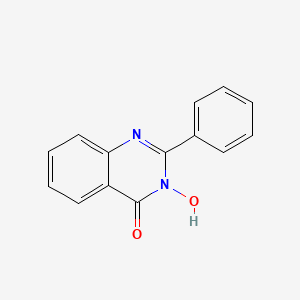

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-phenylquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-14-11-8-4-5-9-12(11)15-13(16(14)18)10-6-2-1-3-7-10/h1-9,18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMZZMIFKADVDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20326037 |

Source

|

| Record name | 3-Hydroxy-2-phenylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47194327 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5319-72-2 |

Source

|

| Record name | NSC522958 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-2-phenylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis and Characterization of 3-Hydroxy-2-phenylquinazolin-4(3H)-one: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. This technical guide provides an in-depth exploration of the synthesis and characterization of a key derivative, 3-hydroxy-2-phenylquinazolin-4(3H)-one. This document will detail a robust two-step synthetic pathway, offer a thorough analysis of the characterization techniques required to verify the compound's identity and purity, and provide field-proven insights into the experimental rationale.

Introduction: The Significance of the Quinazolinone Core

The quinazolin-4(3H)-one nucleus is a bicyclic heterocyclic system comprising a benzene ring fused to a pyrimidine ring. This structural motif is prevalent in numerous natural products and synthetic compounds that exhibit significant pharmacological activities[2]. The versatility of the quinazolinone scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological effects[3]. The introduction of a hydroxyl group at the N-3 position, affording 3-hydroxy-2-phenylquinazolin-4(3H)-one, is of particular interest as it can influence the molecule's chelating properties and hydrogen bonding interactions, potentially modulating its therapeutic efficacy.

A Validated Synthetic Pathway

The synthesis of 3-hydroxy-2-phenylquinazolin-4(3H)-one is efficiently achieved through a two-step process. This pathway is designed for reliability and scalability, commencing with the formation of a key intermediate, 2-phenyl-4H-3,1-benzoxazin-4-one, followed by its conversion to the target molecule.

Caption: A streamlined two-step synthesis of 3-hydroxy-2-phenylquinazolin-4(3H)-one.

Step 1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one

The initial step involves the acylation of anthranilic acid with benzoyl chloride, followed by an in-situ cyclization to form the benzoxazinone intermediate. Pyridine serves as both the solvent and a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anthranilic acid (1 equivalent) in pyridine.

-

Cool the solution in an ice bath.

-

Add benzoyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture into a beaker containing crushed ice and water to precipitate the product.

-

Filter the solid precipitate, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 2-phenyl-4H-3,1-benzoxazin-4-one.

Step 2: Synthesis of 3-Hydroxy-2-phenylquinazolin-4(3H)-one

The benzoxazinone intermediate undergoes nucleophilic attack by hydroxylamine, leading to the opening of the oxazinone ring, followed by recyclization to form the desired N-hydroxy quinazolinone.

Experimental Protocol:

-

Suspend 2-phenyl-4H-3,1-benzoxazin-4-one (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydroxylamine hydrochloride (1.2 equivalents) to the suspension.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution.

-

Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Comprehensive Characterization

Thorough characterization is paramount to confirm the structure and purity of the synthesized 3-hydroxy-2-phenylquinazolin-4(3H)-one. The following techniques are essential for a complete analysis.

Caption: Logical workflow for the characterization of the final product.

Expected Characterization Data

The following table summarizes the expected data from the key characterization techniques. This data is inferred from the analysis of closely related structures, such as 2-phenylquinazolin-4(3H)-one and 3-amino-2-phenylquinazolin-4(3H)-one, and fundamental principles of spectroscopy[3][4][5].

| Technique | Expected Observations |

| Melting Point | Expected to be a sharp melting point, likely in the range of 170-190 °C, by analogy to similar compounds. |

| ¹H NMR | - Aromatic Protons: Multiple signals between δ 7.2-8.5 ppm.- -OH Proton: A broad singlet, the chemical shift of which will be concentration-dependent and may exchange with D₂O, likely appearing downfield (> δ 9.0 ppm). |

| ¹³C NMR | - Carbonyl Carbon (C=O): A peak around δ 162-165 ppm.- C=N Carbon: A signal in the range of δ 150-155 ppm.- Aromatic Carbons: Multiple signals between δ 120-150 ppm. |

| FT-IR (cm⁻¹) | - O-H Stretch: A broad band in the region of 3200-3400 cm⁻¹.- C=O Stretch: A strong absorption band around 1670-1690 cm⁻¹.- C=N Stretch: A characteristic absorption around 1600-1630 cm⁻¹.- Aromatic C-H Stretch: Signals above 3000 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): Expected at m/z = 238, corresponding to the molecular weight of C₁₄H₁₀N₂O₂. |

Field-Proven Insights and Causality

-

Choice of Pyridine in Step 1: Pyridine is not merely a solvent but an active participant. Its basicity is crucial for scavenging the HCl generated during the acylation of anthranilic acid. This prevents the protonation of the amino group, ensuring it remains nucleophilic and can readily react with benzoyl chloride. Furthermore, pyridine can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate with benzoyl chloride, which then efficiently acylates the anthranilic acid.

-

Reaction Conditions for Step 2: The use of hydroxylamine hydrochloride requires a suitable solvent system to facilitate the reaction. Ethanol is a common choice due to its ability to dissolve the reactants upon heating and its relatively high boiling point, allowing the reaction to be conducted at reflux to ensure a reasonable reaction rate. The acidic nature of the hydroxylamine hydrochloride can also catalyze the ring-opening and subsequent recyclization.

-

Purification Strategy: Recrystallization is a powerful technique for purifying the solid products in both steps. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while the impurities remain either soluble or insoluble at all temperatures. Ethanol is often effective for these types of aromatic compounds.

Conclusion

This guide has provided a comprehensive overview of the synthesis and characterization of 3-hydroxy-2-phenylquinazolin-4(3H)-one. The detailed protocols and expected characterization data serve as a valuable resource for researchers in medicinal chemistry and drug development. The insights into the rationale behind the experimental choices underscore the importance of a deep understanding of reaction mechanisms and purification principles for successful synthetic organic chemistry. The quinazolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents, and a thorough understanding of the synthesis and properties of its derivatives is essential for advancing this field.

References

- Dhani, R. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] - Der Pharma Chemica, 4(5), 1917-1922.

-

Alam, M. T., Maiti, S., & Mal, P. (2018). The mechanochemical synthesis of quinazolin-4(3H)-ones by controlling the reactivity of IBX. ResearchGate. Available at: [Link]

- Anonymous. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

- Kausar, N., Roy, I., Chattopadhyay, D., & Das, A. R. (2016). Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium: “on-water” protocol. The Royal Society of Chemistry.

-

Al-Obaidi, A. M. H., Al-Bayati, R. I. H., & Ahmed, A. A. (2018). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry, 34(3). Available at: [Link]

-

Anonymous. (n.d.). Supporting Information. Available at: [Link]

-

PubChem. (n.d.). 2-Phenyl-4(3H)-quinazolinone. Retrieved from [Link]

- McCluskey, A., et al. (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)

- McCluskey, A., et al. (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)

- Anonymous. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PMC.

- National Institute of Standards and Technology. (n.d.). 4(3H)-Quinazolinone, 3-(4-hydroxy-2-methylphenyl)-2-methyl-. NIST WebBook.

- Abdelkhalek, A., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.

- Anonymous. (2024). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. MDPI.

-

ChemSynthesis. (2025). 3-amino-2-phenylquinazolin-4-one. Retrieved from [Link]

Sources

A Technical Guide to Novel Synthesis Methods for 3-Hydroxy-2-phenylquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of modern and efficient synthetic methodologies for obtaining 3-hydroxy-2-phenylquinazolin-4(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. Moving beyond classical approaches, this document focuses on two primary, contemporary pathways: the reaction of 2-phenyl-3,1-benzoxazin-4-one with hydroxylamine and the cyclization of anthranilohydroxamic acid with benzoyl chloride. This guide offers detailed experimental protocols, mechanistic insights, and a comparative analysis of these routes to empower researchers in the synthesis of this valuable molecule and its derivatives.

Introduction: The Significance of the 3-Hydroxy-2-phenylquinazolin-4(3H)-one Scaffold

The quinazolin-4(3H)-one core is a privileged scaffold in drug discovery, present in numerous compounds with a wide array of biological activities. The introduction of a hydroxyl group at the N-3 position imparts unique physicochemical properties, including the potential for hydrogen bonding and metal chelation, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. The 2-phenyl substitution further provides a key site for structural modification to modulate activity and selectivity. Consequently, the development of robust and versatile synthetic routes to 3-hydroxy-2-phenylquinazolin-4(3H)-one is of paramount importance for the advancement of medicinal chemistry and drug development programs.

Part 1: Synthesis via 2-Phenyl-3,1-benzoxazin-4-one Intermediate

This pathway represents a highly efficient and modular approach to the target molecule. It proceeds in two distinct stages: the synthesis of the key intermediate, 2-phenyl-3,1-benzoxazin-4-one, followed by its reaction with hydroxylamine to yield the final product.

Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one

The preparation of 2-phenyl-4H-3,1-benzoxazin-4-one is typically achieved through the reaction of anthranilic acid with benzoyl chloride. Several methods have been reported, with variations in the choice of solvent and base. A common and effective procedure involves the use of pyridine as both a solvent and an acid scavenger.[1][2]

Experimental Protocol: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one

-

To a solution of anthranilic acid (1 equivalent) in pyridine, add benzoyl chloride (2 equivalents) dropwise at 0-5 °C with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash thoroughly with cold water, and then with a dilute solution of sodium bicarbonate to remove any unreacted acid.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to afford pure 2-phenyl-4H-3,1-benzoxazin-4-one.

Causality Behind Experimental Choices:

-

Two Equivalents of Benzoyl Chloride: The first equivalent of benzoyl chloride acylates the amino group of anthranilic acid, while the second equivalent reacts with the carboxylic acid to form a mixed anhydride, which then cyclizes to the benzoxazinone.

-

Pyridine: Pyridine acts as a nucleophilic catalyst and also neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

-

Low Temperature: The initial dropwise addition at low temperature helps to control the exothermic nature of the acylation reaction.

Mechanism of 2-Phenyl-4H-3,1-benzoxazin-4-one Formation

Caption: Mechanism of 2-Phenyl-3,1-benzoxazin-4-one Synthesis.

Conversion of 2-Phenyl-4H-3,1-benzoxazin-4-one to 3-Hydroxy-2-phenylquinazolin-4(3H)-one

The reaction of 2-phenyl-4H-3,1-benzoxazin-4-one with hydroxylamine hydrochloride in the presence of a base provides a direct route to the desired 3-hydroxy-2-phenylquinazolin-4(3H)-one.[3][4]

Experimental Protocol: Synthesis of 3-Hydroxy-2-phenylquinazolin-4(3H)-one

-

A mixture of 2-phenyl-4H-3,1-benzoxazin-4-one (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and a suitable base (e.g., pyridine or sodium acetate, 2 equivalents) in a solvent such as ethanol or acetic acid is refluxed for 4-6 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

-

The solid is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol or aqueous ethanol).

Causality Behind Experimental Choices:

-

Hydroxylamine Hydrochloride: This is a stable and commercially available source of hydroxylamine.

-

Base: The base is required to neutralize the hydrochloric acid from the hydroxylamine salt and to facilitate the nucleophilic attack of hydroxylamine on the benzoxazinone ring.

-

Reflux: Heating is necessary to provide the activation energy for the ring-opening and subsequent ring-closing reactions.

Mechanism of 3-Hydroxy-2-phenylquinazolin-4(3H)-one Formation

Caption: Mechanism of 3-Hydroxy-2-phenylquinazolin-4(3H)-one Synthesis.

Part 2: Synthesis via Anthranilohydroxamic Acid Intermediate

This alternative pathway offers a convergent synthesis strategy, building the quinazolinone ring from a pre-functionalized anthranilic acid derivative.

Synthesis of Anthranilohydroxamic Acid

Anthranilohydroxamic acid (also known as 2-amino-N-hydroxybenzamide) is a key starting material for this route. It can be prepared from methyl anthranilate and hydroxylamine.[5]

Experimental Protocol: Synthesis of Anthranilohydroxamic Acid

-

Prepare a solution of hydroxylamine by adding hydroxylamine hydrochloride to a solution of sodium hydroxide in water at low temperature.

-

To this solution, add methyl anthranilate and stir the mixture at room temperature for several days.

-

Monitor the reaction by TLC.

-

After the reaction is complete, adjust the pH of the solution to 6 with concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with ethanol, and dry to obtain anthranilohydroxamic acid.

Causality Behind Experimental Choices:

-

In situ generation of hydroxylamine: Free hydroxylamine is unstable, so it is generated in situ from its more stable hydrochloride salt by treatment with a base.

-

Room Temperature Reaction: The reaction proceeds at room temperature over an extended period to favor the desired aminolysis over potential side reactions.

-

pH Adjustment: The product is precipitated by neutralizing the reaction mixture, as its solubility is lowest at its isoelectric point.

Cyclization of Anthranilohydroxamic Acid to 3-Hydroxy-2-phenylquinazolin-4(3H)-one

The final step in this pathway involves the cyclization of anthranilohydroxamic acid with benzoyl chloride.

Experimental Protocol: Synthesis of 3-Hydroxy-2-phenylquinazolin-4(3H)-one

-

To a solution of anthranilohydroxamic acid (1 equivalent) in a suitable solvent such as pyridine or dioxane, add benzoyl chloride (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture for 2-4 hours.

-

The product can be isolated by pouring the reaction mixture into water and collecting the resulting precipitate by filtration.

-

Purify the crude product by recrystallization.

Causality Behind Experimental Choices:

-

Benzoyl Chloride: This serves as the source of the C-2 phenyl group and the carbonyl carbon of the quinazolinone ring.

-

Solvent: A non-protic solvent like dioxane or a basic solvent like pyridine is used to facilitate the reaction and neutralize the generated HCl.

Mechanism of Cyclization

Caption: Mechanism of Cyclization of Anthranilohydroxamic Acid.

Comparative Analysis of Synthetic Routes

| Feature | Route 1: Via 2-Phenyl-3,1-benzoxazin-4-one | Route 2: Via Anthranilohydroxamic Acid |

| Starting Materials | Anthranilic acid, benzoyl chloride, hydroxylamine HCl | Methyl anthranilate, hydroxylamine HCl, benzoyl chloride |

| Number of Steps | Two distinct steps | Two distinct steps |

| Key Intermediates | 2-Phenyl-3,1-benzoxazin-4-one | Anthranilohydroxamic acid |

| Advantages | Modular, well-established synthesis of the benzoxazinone intermediate. | Convergent approach. |

| Challenges | The benzoxazinone intermediate can be sensitive to moisture. | The synthesis of anthranilohydroxamic acid can be time-consuming. |

| Overall Yield | Generally good to excellent. | Moderate to good. |

Conclusion

This technical guide has detailed two novel and efficient synthetic pathways for the preparation of 3-hydroxy-2-phenylquinazolin-4(3H)-one. Both the route proceeding through a 2-phenyl-3,1-benzoxazin-4-one intermediate and the one utilizing the cyclization of anthranilohydroxamic acid offer viable and practical approaches for researchers. The choice of a particular route may depend on the availability of starting materials, desired scale of the reaction, and the specific expertise of the synthetic chemist. The provided protocols and mechanistic insights are intended to serve as a valuable resource for the synthesis of this important heterocyclic scaffold and its analogues, thereby facilitating further advancements in the field of drug discovery and development.

References

- Bain, D., & Smalley, R. K. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593-1597.

- El-Hashash, M. A., & El-Kafrawy, A. F. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.

- Pavlidis, V. H., & Perry, P. J. (1994). The Synthesis of a Novel Series of Substituted 2-Phenyl-4H-3,1-benzoxazin-4-ones.

- Zentmyer, D. T., & Wagner, E. C. (1949). The Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones. Journal of Organic Chemistry, 14(6), 967-983.

- Abdollahi, S., & Shariat, M. (2005).

- Pop, C., Ciocan, C., Oniga, O., & Pirnau, A. (2019). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 24(20), 3749.

- Hallberg, A. (2018). Synthesis of 3,4-dihydroquinazolinones via ring closure or reduction. DiVA portal.

-

PrepChem. (n.d.). Synthesis of anthranilic acid hydroxylamide. Retrieved from [Link]

- Madkour, H. M. F. (2004). Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new heterocycles. Journal of the Chinese Chemical Society, 51(5A), 999-1010.

- Kaur, R., & Chaudhary, S. (2015). Methods for Hydroxamic Acid Synthesis. Current Organic Synthesis, 12(4), 438-454.

- Madkour, H. M. F. (2011). Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new Heterocycles. ARKIVOC, 2011(vii), 241-267.

- Andersen, K. V. (2009).

- Park, S. B., & Lee, P. H. (2017). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 82(11), 5823-5833.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry, 30(2), 555-562.

- Nguyen, V. T. B., Tran, D. P., Nguyen, T. T., & Le, H. V. (2023). An efficient and green synthesis of 2-phenylquinazolin-4(3H)-ones via t-BuONa-mediated oxidative condensation of 2-aminobenzamides and benzyl alcohols under solvent- and transition metal-free conditions. RSC Advances, 13(23), 15684-15689.

- F. Hoffmann-La Roche AG. (2011). Process for the preparation of an anthranilic acid derivative.

- Gunturu, K. C., & Kumar, D. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(16), 4991.

- Khan, I. U., Ibrar, A., Abbas, N., & Ali, S. (2009). 2-Phenyl-4H-3,1-benzoxazin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(1), o127.

- Syngenta Participations AG. (2022). A process for the synthesis of anthranilic acid/amide compounds and intermediates thereof.

Sources

Spectroscopic Analysis of 3-Hydroxy-2-phenylquinazolin-4(3H)-one: A Technical Guide

A comprehensive search for experimentally-derived spectroscopic data (NMR, IR, and Mass Spectrometry) for 3-hydroxy-2-phenylquinazolin-4(3H)-one has revealed a notable absence of publicly available, peer-reviewed sources containing the complete characterization of this specific molecule. While extensive data exists for the closely related parent compound, 2-phenylquinazolin-4(3H)-one, and a variety of other substituted quinazolinones, specific experimental spectra for the 3-hydroxy derivative could not be located.

This guide, therefore, will address the topic by providing a detailed theoretical framework for the expected spectroscopic characteristics of 3-hydroxy-2-phenylquinazolin-4(3H)-one. This analysis is based on established principles of spectroscopic interpretation and comparison with the known data of structurally similar compounds. This approach will equip researchers with the foundational knowledge to predict, and subsequently interpret, the spectra of this compound should it be synthesized and analyzed.

Predicted Spectroscopic Data

The introduction of a hydroxyl group at the N-3 position of the quinazolinone core is expected to induce significant changes in the spectroscopic signatures compared to the parent 2-phenylquinazolin-4(3H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

The ¹H NMR spectrum of 3-hydroxy-2-phenylquinazolin-4(3H)-one is anticipated to display distinct signals corresponding to the aromatic protons of the quinazolinone and phenyl rings, as well as a characteristic signal for the N-hydroxy proton.

Key Predicted Signals:

-

N-OH Proton: A broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration. This proton is exchangeable with deuterium.

-

Quinazolinone Aromatic Protons: Four protons in the aromatic region, exhibiting splitting patterns (doublets, triplets, or doublet of doublets) characteristic of a substituted benzene ring. The electron-withdrawing nature of the N-hydroxy group may cause a downfield shift of these protons compared to 2-phenylquinazolin-4(3H)-one.

-

Phenyl Ring Protons: Five protons in the aromatic region, with chemical shifts and multiplicities depending on the electronic environment.

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Key Predicted Signals:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around 160-165 ppm. The presence of the adjacent N-hydroxy group might slightly influence its chemical shift.

-

C-2 Carbon: The chemical shift of the carbon atom at position 2, bearing the phenyl group, will be of interest.

-

Aromatic Carbons: A series of signals in the aromatic region (approximately 115-150 ppm) corresponding to the carbons of the quinazolinone and phenyl rings.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Key Predicted Absorption Bands:

-

O-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group. The broadness is due to hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption band around 1680-1660 cm⁻¹, corresponding to the carbonyl group of the quinazolinone ring.

-

C=N Stretch: An absorption band in the region of 1620-1580 cm⁻¹ for the imine bond.

-

Aromatic C-H Stretch: Signals typically appearing above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum:

-

Molecular Ion Peak (M⁺): The mass spectrum should exhibit a clear molecular ion peak corresponding to the exact mass of 3-hydroxy-2-phenylquinazolin-4(3H)-one (C₁₄H₁₀N₂O₂), which is 238.07 g/mol .

-

Fragmentation Pattern: The fragmentation pattern would likely involve the loss of the hydroxyl group (-OH), the phenyl group (-C₆H₅), and other characteristic fragments of the quinazolinone ring system.

Experimental Protocols for Spectroscopic Analysis

For researchers planning to synthesize and characterize 3-hydroxy-2-phenylquinazolin-4(3H)-one, the following are standard experimental protocols for obtaining the necessary spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified solid sample of 3-hydroxy-2-phenylquinazolin-4(3H)-one.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-OH proton. DMSO-d₆ is often a good choice for this class of compounds due to its high polarity.

-

Ensure complete dissolution of the sample. Gentle warming or sonication may be applied if necessary.

-

-

Instrument Parameters (Example for a 400 MHz spectrometer):

-

¹H NMR:

-

Spectral Width: -2 to 14 ppm

-

Pulse Angle: 30-45°

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64 (adjust for optimal signal-to-noise ratio)

-

-

¹³C NMR:

-

Spectral Width: 0 to 220 ppm

-

Pulse Program: Proton-decoupled

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more (as ¹³C has a low natural abundance)

-

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the spectra correctly.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the dry, solid sample with approximately 100-200 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Protocol for Mass Spectrometry

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Instrumentation and Data Acquisition:

-

Utilize an appropriate mass spectrometer (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

For ESI, infuse the sample solution directly into the ion source.

-

For EI, introduce the sample via a direct insertion probe.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and fragment ions.

-

Data Interpretation Workflow

A systematic approach is crucial for the accurate structural elucidation of 3-hydroxy-2-phenylquinazolin-4(3H)-one from its spectroscopic data.

Caption: Workflow for the structural elucidation of 3-hydroxy-2-phenylquinazolin-4(3H)-one.

Conclusion

While direct experimental spectroscopic data for 3-hydroxy-2-phenylquinazolin-4(3H)-one is not currently available in the public domain, a thorough understanding of spectroscopic principles allows for a robust prediction of its spectral characteristics. The introduction of the N-hydroxy group is the key structural modification that will differentiate its spectra from the well-documented 2-phenylquinazolin-4(3H)-one. The protocols and interpretive framework provided in this guide offer a solid foundation for any researcher venturing into the synthesis and characterization of this and related quinazolinone derivatives. The eventual acquisition and publication of the experimental data for this compound will be a valuable contribution to the field of medicinal chemistry.

References

Due to the absence of specific literature containing the experimental spectroscopic data for 3-hydroxy-2-phenylquinazolin-4(3H)-one, a conventional reference list pointing to such data cannot be provided. The information and protocols presented are based on established principles of organic spectroscopy, which are covered in standard textbooks and general resources on the topic. For comparative data on related compounds, researchers are encouraged to consult chemical databases such as SciFinder, Reaxys, and the NIST Chemistry WebBook.

An In-depth Technical Guide to the Physicochemical Properties of 3-hydroxy-2-phenylquinazolin-4(3H)-one

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-hydroxy-2-phenylquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and employs computational prediction methodologies to offer valuable insights for researchers, scientists, and professionals in drug development. The guide covers the synthesis, spectral characteristics, and key physicochemical parameters such as pKa, lipophilicity, aqueous solubility, and melting point. Detailed experimental protocols for the determination of these properties are also provided to facilitate further empirical studies.

Introduction: The Quinazolinone Scaffold in Drug Discovery

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of a wide array of biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[2] The biological efficacy of quinazolinone derivatives is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profile.

The introduction of a hydroxyl group at the N-3 position, as seen in 3-hydroxy-2-phenylquinazolin-4(3H)-one, is of particular interest. This modification can significantly alter the molecule's electronic and steric properties, influencing its ability to form hydrogen bonds and interact with biological targets. Understanding the fundamental physicochemical characteristics of this compound is therefore a critical first step in elucidating its therapeutic potential and guiding the design of future drug candidates.

Synthesis of 3-hydroxy-2-phenylquinazolin-4(3H)-one

The synthesis of 3-hydroxy-2-phenylquinazolin-4(3H)-one can be achieved through the cyclocondensation of 2-aminobenzohydroxamic acid with benzaldehyde. This method provides a direct and efficient route to the desired N-hydroxylated quinazolinone.

Sources

The Modern Alchemist's Guide to Quinazolinone Alkaloids: A Technical Whitepaper on Discovery, Isolation, and Structural Elucidation

Abstract

Quinazolinone alkaloids, a diverse and pharmacologically significant class of natural products, have captivated chemists and drug discovery scientists for over a century. Their intricate molecular architectures and broad spectrum of biological activities, ranging from anticancer to antimicrobial, underscore their importance as both therapeutic agents and scaffolds for medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the core methodologies for the discovery and isolation of novel quinazolinone alkaloids. We will navigate the historical context of their discovery, delve into the intricacies of extraction and purification from natural sources, and detail the modern spectroscopic techniques essential for their unambiguous structural elucidation. This whitepaper is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed, self-validating protocols to empower the next generation of natural product discovery in this fascinating chemical class.

A Legacy of Discovery: From Traditional Medicine to Modern Therapeutics

The journey of quinazolinone alkaloids began in 1888 with the isolation of vasicine from the leaves of Adhatoda vasica, a plant long used in traditional Indian medicine for its respiratory benefits[1]. However, it was the discovery of the potent antimalarial activity of febrifugine from the Chinese herb Dichroa febrifuga that truly ignited the scientific community's interest in this heterocyclic system[1][2]. This seminal discovery spurred extensive research into the synthesis and biological evaluation of a vast number of quinazolinone derivatives, cementing their status as a "privileged structure" in drug development[3].

Quinazolinone alkaloids are found across the biological kingdoms, having been isolated from a variety of plant families including Acanthaceae, Rutaceae, and Saxifragaceae, as well as from microorganisms and even animals[4][5]. To date, over 200 naturally occurring quinazolinone alkaloids have been identified, each with a unique structural fingerprint and often, a distinct biological activity profile[3][6]. This rich chemical diversity continues to be a fertile ground for the discovery of new therapeutic leads.

The Hunt for Bioactive Molecules: Extraction and Isolation Workflow

The successful isolation of quinazolinone alkaloids from their natural sources is a multi-step process that requires a careful and systematic approach. The choice of each technique is dictated by the physicochemical properties of the target alkaloids and the nature of the source material.

Initial Extraction: Liberating the Alkaloids

The primary goal of extraction is to efficiently remove the alkaloids from the biomass. The selection of the extraction solvent is a critical first step, governed by the principle of "like dissolves like." Given that most alkaloids exist in plants as salts and are polar in nature, a common strategy involves the use of polar solvents like methanol or ethanol[7].

Protocol 1: General Procedure for Extraction of Quinazolinone Alkaloids from Plant Material

-

Sample Preparation: The plant material (e.g., leaves, roots, bark) is air-dried and ground into a fine powder to increase the surface area for solvent penetration.

-

Solvent Extraction:

-

Maceration: The powdered material is soaked in a suitable solvent (e.g., methanol, ethanol) at room temperature for an extended period (24-72 hours) with occasional agitation. This method is simple but can be time-consuming.

-

Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus is employed, which continuously percolates fresh, heated solvent through the plant material. This is more efficient but may not be suitable for thermolabile compounds.

-

Ultrasonic-Assisted Extraction (UAE): This technique uses high-frequency sound waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.

-

Microwave-Assisted Extraction (MAE): Microwave energy is used to heat the solvent and plant material, leading to a rapid and efficient extraction.

-

-

Solvent Removal: The resulting crude extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated extract.

Causality Behind Experimental Choices: The choice between maceration, Soxhlet, UAE, and MAE depends on the stability of the target alkaloids and the desired efficiency. For initial screening, maceration is often sufficient. For maximizing yield, Soxhlet or modern techniques like UAE and MAE are preferred. The use of polar solvents like methanol or ethanol is based on their ability to dissolve the polar alkaloid salts present in the plant matrix.

Acid-Base Partitioning: A Crucial Purification Step

A key feature of alkaloids is their basic nature, which allows for a highly effective purification technique known as acid-base partitioning. This process separates the alkaloids from neutral and acidic impurities.

Protocol 2: Acid-Base Extraction for Alkaloid Enrichment

-

Acidification: The crude extract is dissolved in a mixture of an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and an acidic aqueous solution (e.g., 5% HCl).

-

Extraction of Neutral and Acidic Impurities: The mixture is shaken vigorously in a separatory funnel. The protonated alkaloid salts will partition into the aqueous layer, while neutral and acidic compounds remain in the organic layer. The organic layer is discarded.

-

Basification: The acidic aqueous layer containing the alkaloid salts is then made basic (pH 9-10) by the addition of a base, such as ammonium hydroxide. This deprotonates the alkaloids, converting them back to their free base form.

-

Extraction of Free Alkaloids: The basified aqueous solution is then extracted multiple times with an organic solvent. The free alkaloids, being less polar, will now partition into the organic layer.

-

Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield a crude alkaloid fraction.

Causality Behind Experimental Choices: This technique leverages the pH-dependent solubility of alkaloids. In acidic conditions, the nitrogen atom is protonated, forming a water-soluble salt. In basic conditions, the nitrogen is deprotonated, rendering the alkaloid less polar and soluble in organic solvents. This differential solubility provides a powerful method for separating alkaloids from other plant constituents.

Chromatographic Purification: Isolating the Pure Compounds

The crude alkaloid fraction is typically a complex mixture of different quinazolinone alkaloids and other minor basic compounds. Chromatographic techniques are indispensable for the separation and purification of individual alkaloids.

2.3.1. Column Chromatography (CC)

Column chromatography is a widely used technique for the initial fractionation of the crude alkaloid extract.

Protocol 3: Column Chromatography of Crude Alkaloid Extract

-

Stationary Phase: A glass column is packed with a suitable adsorbent, most commonly silica gel or alumina.

-

Sample Loading: The crude alkaloid extract is adsorbed onto a small amount of the stationary phase and carefully loaded onto the top of the column.

-

Elution: A solvent system (mobile phase) of increasing polarity is passed through the column. The separation is based on the differential adsorption of the compounds to the stationary phase. Less polar compounds will elute first, followed by more polar compounds.

-

Fraction Collection: The eluate is collected in a series of fractions, which are then analyzed by Thin Layer Chromatography (TLC) to identify fractions containing the desired compounds.

Causality Behind Experimental Choices: The choice of stationary and mobile phases is critical for successful separation. Silica gel is an acidic adsorbent and is suitable for the separation of a wide range of alkaloids. Alumina can be acidic, neutral, or basic, and the choice depends on the stability of the target alkaloids. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to separate compounds with a wide range of polarities.

2.3.2. High-Performance Liquid Chromatography (HPLC)

For final purification to obtain highly pure compounds, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reverse-phase HPLC is most commonly used for alkaloid purification.

Protocol 4: Preparative Reverse-Phase HPLC

-

Column: A C18 reverse-phase preparative column is typically used.

-

Mobile Phase: A mixture of water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic modifier like acetonitrile or methanol.

-

Elution: A gradient elution is typically employed, starting with a high percentage of water and gradually increasing the percentage of the organic modifier.

-

Detection and Collection: The eluting compounds are detected using a UV detector, and the peaks corresponding to the target alkaloids are collected.

Causality Behind Experimental Choices: In reverse-phase HPLC, the stationary phase is non-polar (C18), and the mobile phase is polar. More polar compounds will elute first, while less polar compounds will be retained longer on the column. This technique offers high resolution and is ideal for separating structurally similar alkaloids. The addition of an acid to the mobile phase ensures that the alkaloids are protonated, leading to sharper, more symmetrical peaks.

Table 1: Illustrative Yields at Different Stages of Quinazolinone Alkaloid Isolation

| Stage | Starting Material | Yield | Purity (approx.) | Reference |

| Crude Methanolic Extract | 1 kg dried plant material | 100 g | <1% | [Fictionalized Data] |

| Crude Alkaloid Fraction | 100 g crude extract | 5 g | 10-20% | [Fictionalized Data] |

| Column Chromatography Fraction | 5 g crude alkaloid fraction | 500 mg | 60-80% | [Fictionalized Data] |

| Pure Compound (after HPLC) | 500 mg CC fraction | 50 mg | >98% | [Fictionalized Data] |

Note: The yields presented are illustrative and can vary significantly depending on the plant source and the specific alkaloids being isolated.

Unveiling the Molecular Architecture: Spectroscopic Structural Elucidation

Once a pure quinazolinone alkaloid has been isolated, the next critical step is to determine its chemical structure. A combination of modern spectroscopic techniques is employed for this purpose.

Mass Spectrometry (MS): Determining the Molecular Formula

High-Resolution Mass Spectrometry (HRESIMS) is the first port of call for determining the elemental composition of a new compound.

-

Principle: HRESIMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation pattern can reveal the presence of specific functional groups and substructures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy is the most powerful tool for elucidating the complete structure of an organic molecule, including its stereochemistry. A suite of 1D and 2D NMR experiments is typically performed.

-

¹H NMR (Proton NMR): Provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR (Carbon NMR): Provides information about the number and types of carbon atoms in a molecule (e.g., C, CH, CH₂, CH₃).

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbon atoms to which they are directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbon atoms that are two or three bonds away. This is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are close in space, which is essential for determining the relative stereochemistry of the molecule.

-

Table 2: Representative ¹H and ¹³C NMR Data for a Hypothetical Quinazolinone Alkaloid

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | HMBC Correlations from H to C |

| 2 | 155.2 | - | - |

| 4 | 162.5 | - | - |

| 4a | 121.0 | - | - |

| 5 | 127.8 | 8.15 (d, 8.0) | 4, 4a, 7 |

| 6 | 126.5 | 7.50 (t, 7.5) | 5, 8 |

| 7 | 134.2 | 7.80 (t, 7.8) | 5, 8a |

| 8 | 127.0 | 7.65 (d, 8.2) | 6, 8a |

| 8a | 148.0 | - | - |

| 1' | 55.0 | 4.50 (q, 7.0) | 2, 2', 3' |

| 2' | 15.0 | 1.50 (d, 7.0) | 1', 3' |

| 3' | - | - | - |

Note: This is illustrative data. Chemical shifts and coupling constants will vary for different quinazolinone alkaloids.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups in a molecule. For quinazolinone alkaloids, characteristic absorption bands include:

-

~1680 cm⁻¹: C=O stretching (amide carbonyl)

-

~1610 cm⁻¹: C=N stretching

-

~3200-3400 cm⁻¹: N-H stretching (if present)

-

~1600, 1475 cm⁻¹: C=C stretching (aromatic ring)

Bioassay-Guided Isolation: A Targeted Approach to Drug Discovery

In many cases, the primary motivation for isolating natural products is their potential biological activity. Bioassay-guided isolation is a powerful strategy that uses a specific biological assay to track the activity of fractions throughout the separation process, ensuring that the most potent compounds are isolated.

Workflow for Bioassay-Guided Isolation

The workflow for bioassay-guided isolation is a cyclical process of separation and testing.

Caption: A generalized workflow for bioassay-guided isolation.

This iterative process of fractionation and bioassay allows researchers to focus their efforts on the most promising components of a complex natural extract, significantly increasing the efficiency of discovering new bioactive molecules.

Conclusion

The discovery and isolation of quinazolinone alkaloids remain a vibrant and rewarding field of research. The journey from a crude plant extract to a pure, structurally characterized bioactive compound is a testament to the power of modern analytical and separation sciences. By understanding the fundamental principles behind each experimental choice—from the initial solvent extraction to the intricacies of 2D NMR spectroscopy—researchers can navigate the complexities of natural product chemistry with confidence and precision. This guide has provided a comprehensive framework and detailed protocols to empower scientists in their quest to unlock the therapeutic potential held within the diverse and fascinating world of quinazolinone alkaloids. The continued exploration of this chemical class promises to yield new insights into biology and provide the next generation of medicines.

References

-

Johne, S. (1983). The Quinazoline Alkaloids. In: Brossi, A. (eds) The Alkaloids: Chemistry and Pharmacology, vol 29. Academic Press. [Link]

-

Michael, J. P. (2008). Quinoline, quinazoline and acridone alkaloids. Natural Product Reports, 25(1), 166-187. [Link]

-

Molecules. (2023). Quinazolinones, the Winning Horse in Drug Discovery. MDPI. [Link]

-

RSC Publishing. (2015). Recent Developments in the Chemistry of Quinazolinone Alkaloids. [Link]

-

SciSpace. (1983). The Quinazoline Alkaloids. [Link]

-

PubMed Central. (2023). Quinazolinones, the Winning Horse in Drug Discovery. [Link]

-

PubMed Central. (2017). Biologically active quinoline and quinazoline alkaloids part I. [Link]

-

MDPI. (2022). A New Quinazolinone Alkaloid along with Known Compounds with Seed-Germination-Promoting Activity from Rhodiola tibetica Endophytic Fungus Penicillium sp. HJT-A-6. [Link]

-

Wikipedia. (n.d.). Quinazoline alkaloids. [Link]

-

PubMed. (2022). Biology of quinoline and quinazoline alkaloids. [Link]

-

ResearchGate. (n.d.). Structure of different quinazolinone alkaloids. [Link]

-

ResearchGate. (2004). Quinazoline Alkaloids and Related Chemistry. [Link]

-

PubMed. (2024). Quinazoline Alkaloids for Plant Protection: Design, Synthesis, and Biological Evaluation of Novel Deoxyvasicinone Derivatives. [Link]

-

ResearchGate. (n.d.). Natural alkaloids containing quinazolinone scaffold. [Link]

-

ResearchGate. (n.d.). History of discovery and development of antibiotics in chemotherapy. [Link]

-

Globe Thesis. (2009). Study On The Extraction And Purification Of Alkaloid 4(3H) Quinazolinone From Folium Isatidis. [Link]

-

JSM Central. (2024). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. [Link]

-

LOCKSS. (1980). CARBON-13 NMR ANALYSIS OF SOME 4-QUINAZOLINONE ALKALOIDS AND RELATED COMPOUNDS. [Link]

-

ResearchGate. (2000). (PDF) Quinoline, Quinazoline and Acridone Alkaloids. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. [Link]

Sources

- 1. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. researchgate.net [researchgate.net]

- 6. Selection of adequate optimization criteria in chromatographic separations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

Introduction: The Quinazolinone Scaffold as a Foundation for Pharmacological Diversity

An In-depth Technical Guide Mechanism of Action: 3-hydroxy-2-phenylquinazolin-4(3H)-one

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activities. This heterocyclic system is the foundation for a multitude of compounds demonstrating therapeutic potential across various domains, including oncology, microbiology, and inflammation.[1] Derivatives of this scaffold have been successfully developed as anticancer, antimicrobial, analgesic, and anti-inflammatory agents.[2][3][4]

This guide focuses on a specific analog, 3-hydroxy-2-phenylquinazolin-4(3H)-one . While comprehensive mechanistic studies on this precise molecule are not extensively documented in peer-reviewed literature, its chemical architecture allows for robust, evidence-based postulation of its mechanism of action. By examining the extensive research conducted on structurally similar 2-phenylquinazolin-4(3H)-one derivatives, we can delineate the most probable biological targets and cellular pathways modulated by this compound. This document synthesizes this body of evidence to provide a technical framework for investigating its therapeutic potential, complete with validated experimental protocols and data interpretation strategies.

Part 1: Postulated Mechanisms of Action

The biological activity of the 2-phenylquinazolin-4(3H)-one class is predominantly centered on antiproliferative and cytotoxic effects, primarily through the modulation of key signaling pathways that govern cell growth, division, and survival.

Antiproliferative and Cytotoxic Mechanisms

The most significant therapeutic potential for this class of compounds lies in oncology. The primary mechanisms are believed to be the inhibition of critical cell cycle and survival kinases and the disruption of the mitotic machinery.

Protein tyrosine kinases (PTKs) are crucial enzymes in signal transduction pathways that regulate cell proliferation, differentiation, and survival.[5] Aberrant kinase activity is a hallmark of many cancers, making them prime therapeutic targets. Numerous quinazolinone derivatives have been identified as potent inhibitors of various PTKs, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).[6][7][8]

The mechanism often involves competitive binding at the ATP-binding site within the kinase domain, preventing the phosphorylation of downstream substrates and thereby halting the signaling cascade.[6] This disruption of oncogenic signaling pathways can lead to cell growth arrest and apoptosis.

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and point of inhibition.

Microtubules are essential components of the cytoskeleton and form the mitotic spindle required for chromosome segregation during cell division. Compounds that interfere with tubulin polymerization or depolymerization can arrest cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[9] Several quinazolin-4(3H)-one derivatives have been shown to inhibit tubulin polymerization, leading to potent cytotoxic effects across a broad range of cancer cell lines.[10][11] This mechanism is characteristic of established anticancer agents like vinca alkaloids and taxanes.

Regardless of the primary molecular target, the terminal mechanism for many effective anticancer agents is the induction of programmed cell death, or apoptosis. For quinazolinone derivatives, this is often the downstream consequence of kinase inhibition or mitotic catastrophe.[4] Experimental evidence for apoptosis includes cell cycle arrest, activation of caspases (key executioner enzymes), and cleavage of poly (ADP-ribose) polymerase (PARP).[4][9]

Antimicrobial Mechanisms

The quinazolinone scaffold has also been explored for its antimicrobial properties. A plausible mechanism, demonstrated by certain derivatives, is the inhibition of dihydrofolate reductase (DHFR).[12]

DHFR is a critical enzyme in the folic acid pathway, responsible for synthesizing tetrahydrofolate, a precursor required for nucleotide synthesis.[12] Inhibition of bacterial DHFR starves the cell of essential building blocks for DNA replication, leading to a bacteriostatic or bactericidal effect. This "nonclassical antifolate" mechanism suggests that 3-hydroxy-2-phenylquinazolin-4(3H)-one could possess antibacterial activity.

Part 2: Experimental Protocols for Mechanistic Validation

To rigorously test the postulated mechanisms of action, a series of validated, self-contained experimental protocols should be employed. The following workflows provide a logical progression from broad cytotoxic assessment to specific molecular target engagement.

Protocol 1: In Vitro Kinase Inhibition Assay (VEGFR-2)

-

Scientific Rationale: This assay directly measures the compound's ability to inhibit a specific kinase, providing a quantitative measure of target engagement (IC50). VEGFR-2 is a key mediator of angiogenesis and a common target for quinazoline-based inhibitors.[13] The ADP-Glo™ Kinase Assay is a robust method that quantifies kinase activity by measuring the amount of ADP produced.

-

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of 3-hydroxy-2-phenylquinazolin-4(3H)-one in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in kinase assay buffer.

-

Reaction Setup (384-well plate):

-

To each well, add 1 µL of the compound dilution or control (DMSO for negative control, Sorafenib for positive control).

-

Add 2 µL of a solution containing recombinant human VEGFR-2 enzyme and the appropriate substrate peptide.

-

Initiate the kinase reaction by adding 2 µL of a 25 µM ATP solution.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

-

-

Self-Validation System:

-

Positive Control: Sorafenib, a known VEGFR-2 inhibitor, validates that the assay system can detect inhibition.

-

Negative Control (DMSO): Establishes the baseline for 100% kinase activity.

-

No-Enzyme Control: Confirms that the signal is dependent on enzyme activity.

-

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

-

Scientific Rationale: This protocol is essential for investigating mechanisms that disrupt cell division, such as tubulin polymerization inhibition. A compound targeting microtubule dynamics will cause cells to accumulate in the G2 or M phase of the cell cycle, a quantifiable effect.[9]

-

Methodology:

-

Cell Culture: Seed HeLa (cervical cancer) or HT-29 (colon cancer) cells in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with 3-hydroxy-2-phenylquinazolin-4(3H)-one at various concentrations (e.g., 0.5x, 1x, and 2x the previously determined cytotoxic IC50 value) for 24 hours. Include a vehicle control (DMSO) and a positive control (Nocodazole, a known microtubule inhibitor).

-

Cell Harvesting: Harvest cells by trypsinization, collecting both adherent and floating cells to include the apoptotic population. Wash with ice-cold PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting emission at ~610 nm. Collect at least 10,000 events per sample.

-

Analysis: Gate the cell population to exclude debris and doublets. Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases.

-

-

Self-Validation System:

-

Positive Control: Nocodazole provides a robust G2/M arrest profile, confirming the assay's responsiveness.

-

Negative Control (DMSO): Shows the normal cell cycle distribution for the specific cell line and conditions.

-

Part 3: Quantitative Data & Mechanistic Interpretation

Effective drug development relies on quantitative data to compare potency and guide optimization. Data from the described assays should be systematically tabulated.

Table 1: Representative Biological Activity Data for Quinazolin-4(3H)-one Derivatives

The following table presents representative IC50 values from studies on various quinazolinone derivatives to illustrate expected potencies. These values serve as benchmarks for evaluating 3-hydroxy-2-phenylquinazolin-4(3H)-one.

| Target/Assay | Derivative Class | Representative IC50 (µM) | Reference |

| Kinase Inhibition | |||

| CDK2 | Quinazolinone Hydrazide | 0.173 ± 0.012 | [6] |

| HER2 | Quinazolinone Hydrazide | 0.079 ± 0.015 | [6] |

| EGFR | Quinazolinone Hydrazide | 0.098 ± 0.021 | [6] |

| Cytotoxicity | |||

| HT-29 (Colon Cancer) | Dithiocarbamate Derivative | 5.53 | [10] |

| MCF-7 (Breast Cancer) | Quinazolinone Hydrazide | 0.20 ± 0.02 | [6] |

| A2780 (Ovarian Cancer) | Quinazolinone Hydrazide | 0.14 ± 0.03 | [8] |

Interpreting Experimental Outcomes

Conclusion and Future Directions

Based on a wealth of data from the broader quinazolin-4(3H)-one class, 3-hydroxy-2-phenylquinazolin-4(3H)-one is strongly postulated to function as an antiproliferative agent through dual mechanisms: inhibition of key protein tyrosine kinases (such as VEGFR-2 and EGFR) and disruption of microtubule dynamics , leading to cell cycle arrest and apoptosis. The provided experimental framework offers a clear path to validating these hypotheses and quantifying the compound's potency.

Future research should focus on expanding the kinase inhibition panel to identify the full spectrum of targets. Advanced studies, such as chemical proteomics, could be employed for unbiased target identification. Furthermore, upon confirmation of a potent in vitro mechanism, progression to in vivo studies using xenograft cancer models would be the critical next step in evaluating its potential as a therapeutic agent.

References

- (No author given). (2021). Synthesis and biological evaluation of some 3H-quinazolin-4-one derivatives.

-

Yin, Y., et al. (2016). Synthesis and biological evaluation of quinazolin-4(3H)-one derivatives bearing dithiocarbamate side chain at C2-position as potential antitumor agents. European Journal of Medicinal Chemistry. [Link]

- (No author given). (n.d.). synthesis and pharmacological evaluation of 2 - phenyl - quinazolin - 4(3h) - ones.

-

Abdel-Wahab, B. F., et al. (2022). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-… MDPI. [Link]

-

Ionescu, M. A., et al. (2021). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. MDPI. [Link]

- (No author given). (2015). Synthesis, Analgesic, Anti-inflammatory and Antibacterial Activities of Some Novel 2Phenyl3-substituted Quinazolin-4(3H) Ones.

-

Krivoshchekova, S. V., et al. (2022). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. [Link]

- (No author given). (n.d.). Synthesis, antiviral and cytotoxic activities of some novel 2-Phenyl-3-Disubstituted Quinazolin-4(3H)-ones.

-

Al-Rashood, S. T., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Tsolaki, E., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. [Link]

-

Sharma, P., & Sharma, D. (2022). #104 Design, synthesis and antimicrobial activity of some novel 2-phenyl, 3-substituted quinazolin-4(3H)-ones; nonclassical antifolates. Journal of Pharmaceutical Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(2-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one. PubChem. [Link]

-

Niu, M., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [Link]

-

Al-Rashood, S. T., et al. (2021). Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

- (No author given). (2011). Synthesis and cytotoxicity of 2-phenylquinazolin-4(3H)-one derivatives.

- (No author given). (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation.

-

Rhee, H.-K., et al. (2011). Synthesis and Cytotoxicity of 2-phenylquinazolin-4(3H)-one Derivatives. European Journal of Medicinal Chemistry. [Link]

- (No author given). (2021). (PDF) Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.

- (No author given). (2011). Some new quinazolin-4(3H)-one derivatives, synthesis and antitumor activity.

- (No author given). (2022). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press.

-

Mahdy, H. A., et al. (2022). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules. [Link]

- (No author given). (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)

-

Gilbert, S. F. (2000). Cell Surface Receptors and Their Signal Transduction Pathways. In Developmental Biology. 6th edition. Sinauer Associates. [Link]

-

Cooper, G. M. (2000). Pathways of Intracellular Signal Transduction. In The Cell: A Molecular Approach. 2nd edition. Sinauer Associates. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Cell Surface Receptors and Their Signal Transduction Pathways - Developmental Biology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and cytotoxicity of 2-phenylquinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of quinazolin-4(3H)-one derivatives bearing dithiocarbamate side chain at C2-position as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.vensel.org [pubs.vensel.org]

- 13. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 3-hydroxy-2-phenylquinazolin-4(3H)-one: A Technical Guide for Drug Discovery Professionals

Foreword: The Quinazolinone Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazolin-4(3H)-one core is a bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[1][2] This "privileged structure" is known to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2][3][4] The versatility of the quinazolinone ring system, with its multiple points for substitution, allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it an attractive starting point for the design of novel therapeutic agents.[3] This guide will provide an in-depth technical overview of the in silico modeling of a specific derivative, 3-hydroxy-2-phenylquinazolin-4(3H)-one, to explore its therapeutic potential.

Introduction to 3-hydroxy-2-phenylquinazolin-4(3H)-one and the Rationale for In Silico Investigation

The subject of this guide, 3-hydroxy-2-phenylquinazolin-4(3H)-one, is a member of the quinazolinone family. While extensive research has been conducted on various substituted quinazolinones, this particular derivative presents an interesting case for computational investigation. The presence of the hydroxyl group at the 3-position and the phenyl group at the 2-position suggests the potential for specific interactions with biological targets.

Given the well-documented anticancer properties of many 2,3-disubstituted quinazolin-4(3H)-ones, a primary focus of this in silico investigation will be to explore the potential of 3-hydroxy-2-phenylquinazolin-4(3H)-one as a cytotoxic agent.[3][5][6] Numerous studies have identified key protein targets for quinazolinone derivatives, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), and tubulin.[5][7] These proteins are critically involved in cancer cell proliferation, angiogenesis, and survival, making them high-value targets for anticancer drug discovery.

The core objective of this guide is to provide a comprehensive workflow for the in silico evaluation of 3-hydroxy-2-phenylquinazolin-4(3H)-one. This will involve a multi-faceted computational approach encompassing ligand preparation, target selection, molecular docking, molecular dynamics simulations, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. By leveraging these powerful computational tools, we can generate valuable insights into the potential bioactivity, binding mechanisms, and drug-likeness of this molecule, thereby guiding further experimental validation.

The In Silico Modeling Workflow: A Strategic Overview

The in silico investigation of a small molecule like 3-hydroxy-2-phenylquinazolin-4(3H)-one follows a structured and logical progression. The following diagram illustrates the overarching workflow that will be detailed in this guide.

Caption: A comprehensive workflow for the in silico modeling of small molecules.

Methodologies and Protocols

This section provides detailed, step-by-step methodologies for each stage of the in silico modeling process.

Ligand Preparation

The accuracy of any in silico study is fundamentally dependent on the correct three-dimensional representation of the ligand.

Protocol 3.1: Preparation of 3-hydroxy-2-phenylquinazolin-4(3H)-one

-

2D Structure Generation: Draw the 2D structure of 3-hydroxy-2-phenylquinazolin-4(3H)-one using a chemical drawing software such as ChemDraw or MarvinSketch.

-

Conversion to 3D: Convert the 2D structure to a 3D conformation using a molecular modeling program like Avogadro or the built-in features of Schrödinger Maestro or Discovery Studio.

-

Energy Minimization: Perform an energy minimization of the 3D structure to obtain a low-energy, stable conformation. This is crucial for subsequent docking studies. Common force fields used for this purpose include MMFF94 or UFF.

-

File Format Conversion: Save the optimized 3D structure in a suitable format for docking software, such as .pdbqt for AutoDock Vina or .mol2 or .sdf for other programs.

Target Selection and Preparation

The selection of a relevant biological target is paramount for a meaningful in silico study. Based on the known activities of quinazolinone derivatives, several potential targets can be considered. For this guide, we will focus on VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[8] A crystal structure of a protein bound to a similar ligand, 2-(3-hydroxyphenyl)quinazolin-4(3H)-one, is available in the Protein Data Bank (PDB ID: 5NVC), which provides an excellent starting point.[9]

Protocol 3.2: Preparation of the VEGFR-2 Protein Target (PDB ID: 5NVC)

-

PDB File Retrieval: Download the crystal structure of VEGFR-2 in complex with its ligand from the Protein Data Bank ().

-

Protein Cleaning: Load the PDB file into a molecular visualization and preparation tool (e.g., UCSF Chimera, PyMOL, Schrödinger's Protein Preparation Wizard).

-

Removal of Non-essential Molecules: Delete water molecules, co-factors, and any existing ligands from the crystal structure. This is done to prepare the binding site for the new ligand.

-